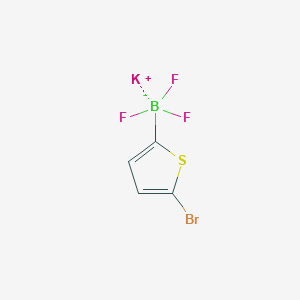![molecular formula C13H18ClNO2 B1453245 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide CAS No. 1183187-37-2](/img/structure/B1453245.png)
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available from the web search results.Scientific Research Applications
Biological Effects and Environmental Fate of Acetamide Derivatives
Acetamide derivatives, including compounds similar to 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide, have been reviewed for their toxicological effects and environmental significance. Kennedy (2001) provides an update on the biological effects of acetamide and formamide derivatives, highlighting their continued commercial importance and the expanding knowledge base on their biological impacts. The review covers individual chemical assessments and discusses similarities and differences in biological responses, including environmental toxicology data not available in earlier reviews (Kennedy, 2001).
Chlorinated Solvents in Environmental Systems
Research on chlorinated ethenes in hyporheic zones by Weatherill et al. (2018) discusses the natural attenuation potential of these compounds in aquatic ecosystems. This study provides a critical review of biogeochemical processes that reduce contaminant fluxes to surface waters, which may offer insights into the environmental behavior of similar chlorinated acetamides (Weatherill et al., 2018).
Occupational Exposure to Chlorinated Solvents
Ruder (2006) reviews the health effects of occupational exposure to chlorinated aliphatic solvents, detailing their association with various adverse health outcomes. Although focused on methanes, ethanes, and ethenes, this review may provide context for understanding potential health risks associated with chlorinated acetamides (Ruder, 2006).
Electrochemical Applications
Tsuda, Stafford, and Hussey (2017) explore the use of haloaluminate room-temperature ionic liquids in electrochemical technology, including electroplating and energy storage. Their review might indicate potential electrochemical applications for chlorinated acetamides in industrial processes (Tsuda, Stafford, & Hussey, 2017).
Environmental and Health Impacts of Chlorinated Phenols
Studies on the occurrence, toxicity, and degradation of chlorinated phenols in the environment highlight concerns over their genotoxicity and potential to form more toxic by-products. Bedoux et al. (2012) review triclosan, a chlorophenol, underscoring its widespread presence and impact on aquatic life and human health, which may parallel the environmental behavior and effects of chlorinated acetamides (Bedoux et al., 2012).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The compound should be handled under certain precautionary measures .
properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHFADXBMXQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN(C)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)
